Podocarpinol

Description

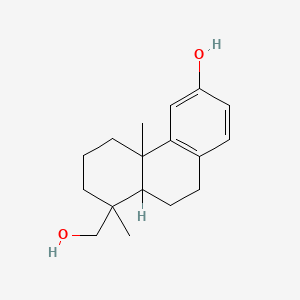

Structure

3D Structure

Properties

CAS No. |

6690-17-1 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

8-(hydroxymethyl)-4b,8-dimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |

InChI |

InChI=1S/C17H24O2/c1-16(11-18)8-3-9-17(2)14-10-13(19)6-4-12(14)5-7-15(16)17/h4,6,10,15,18-19H,3,5,7-9,11H2,1-2H3 |

InChI Key |

FATTYFLVMCATET-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)CO |

Synonyms |

podocarpinol |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Podocarpinol

Natural Sources and Distribution of Podocarpinol

This compound is primarily sourced from the heartwood of Podocarpus totara tanestrees.org.nz. This species is a significant component of New Zealand's flora, growing widely across both the North and South Islands wikipedia.orgnzpcn.org.nzconifers.org. The distribution of Podocarpus totara is extensive, covering lowland, montane, and lower subalpine forest environments. While the tree is common throughout most of the North and South Islands, it is extremely scarce on Stewart Island/Rakiura nzpcn.org.nz. Its ability to regenerate readily on open sites and its tolerance for drier soils contribute to its widespread presence, often establishing on less productive slopes and along riparian areas tanestrees.org.nz. The geographical distribution of Podocarpus totara across New Zealand's diverse ecosystems provides the primary reservoir for this compound wikipedia.orgnzpcn.org.nzconifers.org.

Advanced Chromatographic Techniques for this compound Isolation

Chromatography plays a pivotal role in the isolation and purification of natural products, enabling the separation of individual compounds from complex mixtures masterorganicchemistry.com. Techniques such as High-Performance Liquid Chromatography (HPLC) and Countercurrent Chromatography (CCC) are instrumental in achieving high purity for compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and effective technique for the isolation and purification of natural products gla.ac.ukcdnsciencepub.com. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure mcmaster.ca. For natural product chemistry, HPLC is valued for its flexibility, stability, and common application in isolating compounds cdnsciencepub.com. Preparative HPLC (prep-HPLC) specifically is employed for the purification of compounds on a larger scale, often utilizing larger columns and higher flow rates than analytical HPLC, with the primary goal of efficiently recovering the target compound gla.ac.uk. While specific studies detailing the exact HPLC parameters for this compound isolation were not found in the initial search, typical applications involve reverse-phase columns (e.g., C18) with gradient elution systems, often employing mixtures of polar organic solvents (like methanol (B129727) or acetonitrile) and aqueous buffers.

Countercurrent Chromatography (CCC) is a liquid-liquid chromatography technique that does not rely on a solid stationary phase. Instead, it separates components based on their differential distribution between two immiscible liquid phases picturethisai.comnzpcn.org.nz. CCC is particularly advantageous for the fractionation of natural products due to its high sample capacity and lower solvent consumption compared to HPLC conifers.org. The technique operates by allowing one liquid phase to act as the stationary phase, retained within a column or series of chambers, while the other liquid phase acts as the mobile phase, carrying the sample through the system nzpcn.org.nzconifers.org. Various modes of CCC exist, including droplet countercurrent chromatography (DCCC) and centrifugal partition chromatography (CPC), which utilize gravity or centrifugal force, respectively, to maintain the stationary phase nzpcn.org.nz. The selection of an appropriate biphasic solvent system is critical for successful separation in CCC conifers.org. While direct applications of CCC for this compound isolation were not explicitly detailed in the search results, it is a recognized method for purifying compounds from plant extracts.

Beyond HPLC, other preparative chromatography strategies are employed for purifying natural products. These methods typically involve larger columns packed with stationary phases such as silica (B1680970) gel or modified silica (e.g., C18), designed to handle greater sample loads and volumes. The choice of stationary phase and mobile phase is dictated by the physicochemical properties of the target compound and the nature of the impurities present. Techniques like flash column chromatography, which uses moderate pressure to speed up solvent flow, are also common for purification. The objective of preparative chromatography is to achieve high purity of the isolated compound, which can then be used for further analysis or application gla.ac.uk.

Optimization of Extraction Methods for this compound Recovery

The efficient recovery of this compound from the heartwood of Podocarpus totara necessitates the optimization of extraction methods. Solvent extraction, often followed by partitioning, is a foundational step in isolating plant metabolites. The choice of solvent, solvent-to-sample ratio, extraction time, and temperature are critical parameters that significantly influence the yield and purity of the extracted compounds. Modern extraction techniques, such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE), offer advantages over conventional methods by being faster, more efficient, and potentially more environmentally friendly. While specific optimization studies focusing solely on this compound were not detailed in the provided search results, the general principles involve selecting solvents that effectively solubilize diterpenoids and optimizing parameters to maximize recovery while minimizing degradation.

Biosynthetic Pathways of Podocarpinol

Proposed Precursors and Intermediates in Podocarpinol Biosynthesis

The biosynthesis of this compound is believed to originate from the general terpenoid pathway, which provides the fundamental building blocks for a vast array of natural products. The initial precursors are simple five-carbon units, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol 4-phosphate (MEP) pathway in plants nih.govresearchgate.net.

The proposed biosynthetic route to this compound proceeds through the following key intermediates:

Geranylgeranyl pyrophosphate (GGPP): The journey towards this compound begins with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by GGPP synthase, to form the 20-carbon intermediate, geranylgeranyl pyrophosphate researchgate.net.

Copalyl pyrophosphate (CPP): GGPP undergoes a cyclization reaction catalyzed by a diterpene synthase, specifically a CPP synthase, to form the bicyclic intermediate, copalyl pyrophosphate. This is a critical branching point in diterpenoid biosynthesis.

Pimara-8(14),15-diene: Further cyclization and rearrangement of CPP, catalyzed by a pimaradiene synthase, is a proposed step leading towards the pimarene scaffold, a common precursor for many diterpenoids.

Sandaracopimaradiene: This intermediate is formed through the action of sandaracopimaradiene synthase and is considered a key precursor in the biosynthesis of abietane-type diterpenes, including this compound.

Dehydroabietane: Subsequent oxidation and rearrangement reactions are thought to convert sandaracopimaradiene into dehydroabietane, which possesses the characteristic tricyclic abietane skeleton of this compound.

Ferruginol: Hydroxylation of dehydroabietane at the C-12 position by a cytochrome P450 monooxygenase likely yields ferruginol, a closely related abietane diterpene.

This compound: The final step is proposed to be the demethylation of the methoxy group at C-13 of a precursor like sugiol (12-hydroxy-13-methoxy-dehydroabietane), or hydroxylation at C-13 of ferruginol, to yield this compound.

The following table summarizes the proposed precursors and intermediates in the biosynthesis of this compound.

| Precursor/Intermediate | Chemical Class | Role in Pathway |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid | 5-carbon building block |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid | 5-carbon building block |

| Geranylgeranyl pyrophosphate (GGPP) | Diterpene precursor | 20-carbon linear precursor |

| Copalyl pyrophosphate (CPP) | Bicyclic diterpene precursor | First cyclized intermediate |

| Sandaracopimaradiene | Tricyclic diterpene | Key intermediate with abietane skeleton |

| Dehydroabietane | Abietane diterpene | Core tricyclic structure |

| Ferruginol | Abietane diterpene | Penultimate hydroxylated intermediate |

Isotopic Labeling Studies in this compound Biosynthesis Elucidation

Isotopic labeling is a definitive technique used to trace the path of atoms from precursors to final products in a biosynthetic pathway nih.govlbl.gov. This method involves feeding a plant or cell culture with a precursor molecule that has been enriched with a stable or radioactive isotope, such as ¹³C, ¹⁴C, ²H, or ¹⁸O. The labeled precursor is then incorporated into the downstream metabolites. By analyzing the position and extent of isotopic labeling in the final product, in this case, this compound, the biosynthetic route can be unequivocally determined nih.govresearchgate.net.

For instance, feeding experiments with ¹³C-labeled glucose can help to confirm the origin of the carbon skeleton of this compound from the MEP pathway. Similarly, administering isotopically labeled proposed intermediates, such as dehydroabietane or ferruginol, and subsequently detecting the label in this compound would provide strong evidence for their role in the pathway. The distribution of the label within the this compound molecule, typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), can reveal the specific enzymatic mechanisms of cyclization and rearrangement nih.gov.

Genetic Engineering and Metabolic Pathway Engineering for Enhanced this compound Production

Once the biosynthetic pathway and the corresponding genes for this compound are identified, genetic and metabolic engineering strategies can be employed to enhance its production nih.govfrontiersin.orgnih.gov. These approaches aim to increase the metabolic flux towards this compound by manipulating the expression of key genes or by introducing new genes into a host organism mdpi.comcaliforniaagriculture.orgresearchgate.net.

Key strategies for enhancing this compound production include:

Metabolic Channeling: Engineering enzymes to be physically associated with each other can create a "metabolic channel" that directs intermediates from one active site to the next without them diffusing into the cytoplasm. This can increase the efficiency of the pathway and reduce the accumulation of unwanted byproducts.

Increasing Precursor Supply: The availability of the initial precursors, IPP and DMAPP, is often a limiting factor in terpenoid biosynthesis. Overexpressing key enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), can increase the pool of these precursors and enhance the production of downstream diterpenoids like this compound nih.gov.

Heterologous Production: The entire biosynthetic pathway for this compound could be transferred into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae lbl.gov. These microorganisms can be grown in large-scale fermenters, offering a more sustainable and controlled production platform compared to extraction from plant sources.

The following table summarizes the genetic and metabolic engineering strategies for enhanced this compound production.

| Strategy | Description |

| Overexpression of Key Enzymes | Increasing the cellular levels of rate-limiting biosynthetic enzymes. |

| Metabolic Channeling | Co-localizing sequential enzymes to improve pathway efficiency. |

| Increasing Precursor Supply | Enhancing the production of the initial building blocks (IPP and DMAPP). |

| Heterologous Production | Transferring the biosynthetic pathway into a microbial host for fermentation-based production. |

Chemical Synthesis of Podocarpinol and Its Analogs

Synthesis of Podocarpinol Derivatives and Analogs

Structure-Driven Design of this compound Analogs

Structure-driven design leverages the understanding of a molecule's three-dimensional structure and its relationship to biological activity (Structure-Activity Relationship or SAR) to create new compounds with improved properties. For this compound, this involves identifying key structural features responsible for its activity and systematically modifying them. Research into podocarpic acid derivatives, closely related to this compound, has demonstrated the efficacy of this approach. For instance, studies on podocarpic acid amides have shown that specific modifications, such as the introduction of adamantyl and phenylcyclohexylmethyl groups, can significantly influence their binding affinity and receptor induction capabilities, highlighting the importance of structural variations in analog design nih.gov. These findings suggest that by understanding how different substituents and structural arrangements affect this compound's interaction with biological targets, researchers can rationally design novel analogs with tailored activities.

Semi-Synthesis Methodologies for this compound Modifications

Recent Advancements in this compound Synthesis Methodologies

Recent advancements in synthetic chemistry continue to refine and expand the methodologies available for synthesizing this compound and its analogs. While specific recent breakthroughs directly targeting this compound synthesis are not extensively detailed in the provided search results, general trends in diterpenoid synthesis and modifications of related compounds offer insights. For instance, the development of new synthetic strategies for complex natural products often focuses on efficiency, selectivity, and the use of greener chemistry principles. Research into podophyllotoxin (B1678966) derivatives has seen advancements in hybridization strategies, combining the podophyllotoxin scaffold with other molecules like heterocycles or natural products to enhance bioactivity mdpi.com. Similarly, advancements in semi-synthesis, such as the use of specific oxidation reactions followed by condensation, are continually being explored for creating novel analogs of natural products rsc.org. The ongoing exploration of novel reagents and catalytic systems in organic synthesis also holds promise for more efficient and selective routes to this compound and its derivatives in the future.

Compound List

this compound

Podocarpic acid

Podophyllotoxin

Etoposide

Teniposide

Etoposide Phosphate

Imidazolium salts

1,2,4-triazolium salts

1,2,3-triazole derivatives

Amine compounds

Adamantyl-podocarpic acid amides

Phenylcyclohexylmethyl-podocarpic acid amides

Aziridine (B145994) derivatives of podocarpic acid

Oleanolic acid

Betulin

Betulinic acid

Maslinic acid

Corosolic acid

Lambertianic acid

Coladonin

Propafenone

Data Tables

Table 1: Examples of Structure-Activity Relationship (SAR) Studies in Related Diterpenoids

| Compound Class/Example | Key Structural Modification | Observed Effect/Activity | Reference |

| Podocarpic acid amides | Introduction of adamantyl and phenylcyclohexylmethyl groups | Potent Liver X receptor (LXR) agonists; improved binding affinity and receptor induction | nih.gov |

| Podophyllotoxin derivatives | C-4 derivatization with nitrogen-containing heterocycles | Enhanced cytotoxic activity against human tumor cell lines; G2/M cell cycle arrest | nih.gov |

| Podophyllotoxin derivatives | Glycosylation or hybridization with other molecules | Improved potency, overcome drug resistance, enhanced antitumor profile | nih.govmdpi.com |

| Podocarpic acid aziridine derivatives | Formation of aziridine ring at C-6 and C-7 positions | Investigated for potential anticancer activity | ucf.edu |

Table 2: Semi-Synthesis Approaches in Related Natural Products

| Starting Material | Chemical Transformation/Methodology | Resulting Derivative/Analog Class | Potential Application/Activity Focus | Reference |

| Podocarpic acid | Esterification, reaction with amines/heterocycles | Nitrogen-containing heterocycle hybrids, aziridine derivatives | Anticancer activity | ucf.edunih.gov |

| Podophyllotoxin | Glycosylation, hybridization with heterocycles, C-4 derivatization | Glycoconjugates, hybrid molecules, C-4 substituted derivatives | Antitumor, apoptosis induction | nih.govnih.govmdpi.com |

| Coladonin (Sesquiterpene) | Oxidation (Jones oxidation), condensation with aryl aldehydes | Arylidene-based sesquiterpene coumarin (B35378) derivatives | α-amylase inhibition | rsc.org |

| Naphthalene | Metal/amine reduction (Benkeser reduction), Birch reduction | Dihydronaphthalenes, octalins, tetrahydronaphthalenes | Reduction chemistry studies | mdma.ch |

Based on a comprehensive search for scientific literature, there is currently insufficient specific data available to generate a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline. The existing research does not provide the in-depth, specific findings required to thoroughly address each subsection concerning its biological activities and mechanisms of action.

While research exists for related compounds, such as Totarol (B1681349), which is also a diterpenoid derived from the Podocarpus genus, the strict instruction to focus solely on this compound prevents the inclusion of this information. The scientific community has not yet published detailed studies on this compound's specific effects on cellular signaling pathways, apoptosis induction in cell lines, cell cycle modulation, enzyme inhibition, or receptor binding profiles to the extent required by the provided outline.

Therefore, a scientifically accurate and thorough article focusing exclusively on the biological activities and mechanisms of action of this compound, as specified, cannot be generated at this time. Further research dedicated specifically to this compound is needed to provide the necessary data for such a detailed review.

Biological Activities and Mechanisms of Action of Podocarpinol

Molecular Interactions of Podocarpinol with Biological Targets

Protein-Ligand Interactions of this compound (e.g., molecular docking, binding assays)

Computational methods like molecular docking are instrumental in predicting the interaction between a ligand, such as a natural compound, and a protein target. nih.govnih.govcore.ac.uk These in silico studies help to estimate the binding affinity and visualize the binding mode, providing insights into the compound's potential mechanism of action. nih.govmdpi.com The process involves placing the ligand into the binding site of a protein and using a scoring function to rank the most stable conformations. core.ac.uk However, based on a comprehensive review of available scientific literature, specific studies detailing the molecular docking or binding assays of this compound with specific protein targets have not been identified. Consequently, data regarding its binding energy, key amino acid interactions, and potential protein targets are not available at this time.

Antioxidant Activity of this compound in Cellular Systems

The antioxidant capacity of natural compounds, particularly polyphenols, is a significant area of research. In cellular systems, antioxidants can act through various mechanisms, including the direct scavenging of reactive oxygen species (ROS) or by enhancing the activity of endogenous antioxidant enzymes like catalase and glutathione (B108866) peroxidase. nih.gov Cellular assays, such as the 2′,7′-dichlorodihydrofluorescein diacetate (DCF) assay, are commonly used to evaluate the ability of a compound to reduce intracellular ROS levels in cell lines like HaCaT keratinocytes or L6 myoblasts. nih.govnih.gov Despite the established methods for assessing antioxidant activity in cellular models, specific research investigating the effects of this compound on oxidative stress within cellular systems is not present in the currently available literature. Therefore, detailed findings on its ability to mitigate ROS production or modulate antioxidant enzyme activity in cell cultures remain to be elucidated.

Anti-inflammatory Mechanisms of this compound in In Vitro Studies

In vitro studies are crucial for understanding the anti-inflammatory mechanisms of natural compounds. Common models include the use of cell lines such as RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. nih.gov Key mechanisms often investigated include the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov Furthermore, studies often explore the compound's effect on inflammatory signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.govresearchgate.net A review of the scientific literature indicates a lack of specific in vitro studies focused on the anti-inflammatory mechanisms of this compound. Research detailing its effects on the production of inflammatory cytokines, the expression of enzymes like iNOS and COX-2, or its influence on key inflammatory signaling cascades has not been published.

Antimicrobial and Antifungal Activities of this compound (mechanistic focus)

The antimicrobial and antifungal mechanisms of natural compounds are diverse. For antibacterial action, mechanisms can include the disruption of the bacterial cell membrane, inhibition of the electron transport chain, or interference with DNA replication. nih.govnih.gov For instance, the related diterpene totarol (B1681349) has been shown to inhibit the bacterial respiratory chain near Coenzyme Q. nih.gov Antifungal mechanisms often involve the disruption of the fungal cell membrane by targeting ergosterol (B1671047) synthesis or function, or by inhibiting cell wall synthesis. nih.govyoutube.commdpi.com

Despite the known antimicrobial properties of other related diterpenes, specific mechanistic studies on the antibacterial and antifungal activities of this compound are not available in the reviewed scientific literature. Research detailing how this compound interacts with and disrupts microbial cells, its minimum inhibitory concentrations (MIC) against various pathogens, or its specific molecular targets within bacteria and fungi has not been documented.

Structure Activity Relationship Studies of Podocarpinol

Identification of Pharmacophores in Podocarpinolnih.gov

A pharmacophore is defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target, thereby triggering or blocking a biological response univie.ac.at. Identifying the pharmacophore of Podocarpinol is key to understanding its mechanism of action, particularly concerning its reported estrogenic activity natlib.govt.nzresearchgate.net. While specific pharmacophore models for this compound are not detailed in the provided literature, its weak estrogenic activity suggests that structural elements capable of interacting with estrogen receptors would constitute its primary pharmacophore. These typically include specific arrangements of hydrogen bond donors/acceptors, lipophilic regions, and charged groups that mimic endogenous estrogens lilab-ecust.cnnih.govbiointerfaceresearch.com. Research in this area would focus on pinpointing which functional groups and their spatial orientations within the this compound molecule are critical for receptor binding and subsequent biological signaling.

Computational Approaches in this compound SAR Analysis

Computational methods play a vital role in modern SAR studies, enabling the prediction of biological activity and guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models establish a statistical correlation between the chemical structure of a series of compounds and their biological activity nih.govwikipedia.org. These models utilize molecular descriptors, which are numerical representations of physicochemical properties or structural characteristics, to predict the activity of new, untested molecules wikipedia.orgbiolscigroup.us. For this compound derivatives, QSAR modeling would involve generating a dataset of synthesized or known analogs, calculating various molecular descriptors (e.g., topological, electronic, quantum chemical), and then developing regression or classification models that link these descriptors to measured biological activities. Such models can predict the activity of novel this compound derivatives, thereby prioritizing compounds for synthesis and experimental testing nih.govresearchcommons.orgnih.gov.

Molecular Dynamics (MD) simulations offer dynamic insights into how molecules interact with their biological targets nih.govmdpi.comrsc.orgnih.govresearchgate.net. By simulating the movement of atoms and molecules over time, MD can reveal crucial information about binding modes, conformational changes upon binding, and the stability of ligand-receptor complexes. In the context of this compound SAR, MD simulations could be employed to visualize how different this compound analogs bind to target receptors, identify key residues involved in binding, and assess the impact of structural modifications on binding affinity and stability. This dynamic perspective complements the static information typically derived from QSAR and pharmacophore modeling, providing a more comprehensive understanding of SAR nih.govmdpi.comrsc.orgnih.gov.

Rational Design and Synthesis of this compound Analogs for SAR Probingresearchcommons.orgnih.gov

The iterative process of rational design and synthesis is central to SAR studies mdpi.comnih.govnih.govrsc.org. Based on initial findings from pharmacophore identification, structural feature analysis, and computational modeling, medicinal chemists design and synthesize new analogs of this compound. These modifications are strategically made to probe specific aspects of the SAR, such as enhancing binding to a target, increasing selectivity, or improving pharmacokinetic properties. For example, systematic variations in functional groups or the diterpenoid scaffold can be explored. The biological evaluation of these synthesized analogs then provides new data, which feeds back into the SAR understanding, guiding further rounds of design and synthesis. This cyclical approach is essential for optimizing lead compounds and discovering novel therapeutic agents monash.edu.

Data Table: Comparative Estrogenic Activity of Podocarpic Acid and this compound

Advanced Analytical and Spectroscopic Characterization of Podocarpinol

High-Resolution Mass Spectrometry for Podocarpinol Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of an unknown compound with exceptional accuracy. nih.gov Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For this compound (C₁₇H₂₄O), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with the theoretically calculated mass.

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. In this technique, the molecular ion of this compound is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A common fragmentation for terpenoids.

Loss of water (-H₂O): Arising from the phenolic hydroxyl group.

Retro-Diels-Alder reactions or other ring cleavages: Providing information about the tricyclic ring system.

Benzylic cleavage: Fragmentation at the position adjacent to the aromatic ring.

The exact masses of these fragment ions, determined by HRMS, further confirm their elemental compositions and support the proposed structure of this compound. mdpi.com

| Ion/Fragment Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| C₁₇H₂₄O | Molecular Ion [M]⁺ | 244.1827 |

| C₁₇H₂₅O | Protonated Molecule [M+H]⁺ | 245.1905 |

| C₁₆H₂₁O | [M-CH₃]⁺ | 229.1592 |

| C₁₇H₂₂ | [M-H₂O]⁺ | 226.1722 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule in solution. libretexts.orgnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for atomic connectivity and relative stereochemistry.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would reveal the number of different proton environments, their integration (relative number of protons), and their multiplicity (splitting pattern), which indicates adjacent protons. Key signals would include aromatic protons, a phenolic hydroxyl proton, and a series of aliphatic protons corresponding to the saturated rings, including characteristic signals for the methyl groups.

The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. irisotope.comlibretexts.org With broadband proton decoupling, each carbon typically appears as a single sharp line. The chemical shifts indicate the type of carbon (e.g., sp² aromatic, sp³ aliphatic, oxygen-bearing). Further information can be obtained from Distortionless Enhancement by Polarization Transfer (DEPT) experiments, which differentiate between CH₃, CH₂, CH, and quaternary carbons. libretexts.org

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Description |

|---|---|---|---|

| C-8 | ~148 | - | Aromatic C-OH |

| C-10 | ~130 | - | Aromatic Quaternary C |

| C-9, C-11 | ~127, ~115 | ~6.5-7.0 | Aromatic CH |

| C-1, C-3 | ~38, ~41 | ~1.3-1.9 | Aliphatic CH₂ |

| C-4 | ~33 | - | Aliphatic Quaternary C |

| C-12, C-13 | ~30, ~20 | ~0.9-1.2 | Aliphatic CH₃ |

2D NMR: While 1D spectra provide foundational data, 2D NMR experiments are essential for assembling the complete molecular structure. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.org It is used to trace out proton-proton connectivity within the individual rings of the this compound structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It is a powerful tool for definitively assigning the signals of protonated carbons. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This is crucial for connecting structural fragments, particularly through quaternary carbons, and for linking the different rings together.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is vital for determining the relative stereochemistry of the molecule, for example, by showing spatial proximity between an axial methyl group and other axial protons on the same face of the ring system. scispace.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different polymorphs of a compound can have distinct physical properties. Solid-State NMR (ssNMR) is a primary technique for characterizing polymorphism because the NMR spectrum is highly sensitive to the local environment of the nuclei. nih.govresearchgate.netresearchgate.net

If this compound were to exhibit polymorphism, each crystalline form would have a unique arrangement of molecules in the crystal lattice. These differences in intermolecular packing and conformation would lead to distinct ¹³C chemical shifts for the same carbon atom in different polymorphs. rsc.org Therefore, ssNMR can be used to:

Identify and differentiate between various polymorphic forms.

Quantify the components in a mixture of polymorphs.

Provide insights into the molecular packing and conformation within each crystal form, often complementing data from X-ray diffraction. researchgate.net

Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com These two techniques are often complementary.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would be dominated by strong absorptions corresponding to its key functional groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that result in a change in polarizability are Raman-active. Raman is particularly useful for analyzing non-polar bonds and aromatic systems. polimi.it

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3600-3200 (broad) | Weak |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aliphatic C-H | Stretching | 3000-2850 | Strong |

| Aromatic C=C | Stretching | 1600 & 1500 | Strong |

| C-O | Stretching | 1260-1180 | Moderate |

Differences in the fingerprint region (below 1500 cm⁻¹) of IR and Raman spectra can also be used to distinguish between different polymorphs of this compound, as the crystal packing affects the vibrational modes of the entire molecule. americanpharmaceuticalreview.com

X-ray Crystallography for this compound Stereochemical Analysis

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. nih.gov It provides an unambiguous determination of bond lengths, bond angles, and the precise spatial arrangement of all atoms, including the relative and absolute stereochemistry of chiral centers. nih.gov

For a successful analysis, a high-quality single crystal of this compound must be grown. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. The analysis yields a detailed electron density map into which the molecular structure is fitted.

The key information obtained from X-ray crystallography includes:

Molecular Connectivity: Confirmation of the covalent bonding framework.

Stereochemistry: Unambiguous assignment of the relative configuration at all stereocenters. Through the use of anomalous dispersion, the absolute configuration can also be determined.

Conformation: The precise conformation of the molecule as it exists in the crystal lattice.

Crystal Packing Information: Details of the unit cell dimensions (a, b, c, α, β, γ) and the space group, which describes the symmetry of the crystal lattice. nist.gov

This technique provides the ultimate proof of structure and stereochemistry, serving as a benchmark against which data from other spectroscopic methods are compared.

Chiroptical Spectroscopy (CD, ORD) for this compound Absolute Configuration

This compound is a chiral molecule, and its biological activity is dependent on its specific three-dimensional structure. Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), measures the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.govlibretexts.org These techniques are instrumental in determining the absolute configuration of chiral compounds. mdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. scribd.com

Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. libretexts.org

The aromatic ring in this compound acts as a chromophore. The interaction of this chromophore with the chiral scaffold of the molecule gives rise to characteristic ORD and CD spectra, a phenomenon known as the Cotton effect. libretexts.orgslideshare.net The sign (positive or negative) and shape of the Cotton effect curves are directly related to the absolute stereochemistry of the molecule.

In modern structural work, the experimental CD spectrum of this compound would be compared to a theoretically calculated spectrum generated using quantum chemical methods. By comparing the experimental and calculated spectra for a proposed absolute configuration, an unambiguous assignment can be made. mdpi.comresearchgate.net

Computational and Theoretical Studies on Podocarpinol

Quantum Chemical Calculations of Podocarpinol Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental for elucidating the electronic structure of molecules like this compound. These methods solve approximations of the Schrödinger equation to determine the wave function of electrons within a molecule, providing detailed information about its electronic configuration. Key outputs include the energy levels of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity and electronic transitions.

Calculations can also predict charge distribution across the molecule, identify polar moments, and determine bond lengths and angles, leading to an optimized molecular geometry. These electronic properties are intrinsically linked to a compound's stability, its susceptibility to chemical reactions, and its spectroscopic characteristics (e.g., predicted NMR chemical shifts or IR vibrational frequencies). By using various basis sets and exchange-correlation functionals, researchers can achieve varying levels of accuracy and computational cost, tailoring the approach to specific research questions.

Illustrative Electronic Structure Properties

| Property | Value (Illustrative) | Units | Significance |

| HOMO Energy | -5.85 | eV | Indicates ease of electron donation |

| LUMO Energy | -1.20 | eV | Indicates ease of electron acceptance |

| Band Gap (HOMO-LUMO) | 4.65 | eV | Relates to electronic excitation and reactivity |

| Dipole Moment | 2.15 | Debye | Indicates molecular polarity and intermolecular forces |

| Molecular Weight | 290.41 | g/mol | Fundamental property for chemical identification |

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Molecular docking is a computational technique widely used in drug discovery and molecular biology to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This process involves simulating the interaction between the ligand and the protein's active site, aiming to identify stable binding poses. The accuracy of docking relies on effective sampling algorithms to explore possible ligand conformations and orientations, and robust scoring functions to estimate the binding energy or affinity.

Studies would typically involve preparing both the ligand (this compound) and the target protein structures, defining the binding site, and then running the docking simulation. The output provides insights into the types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces, pi-pi stacking) that stabilize the complex. By analyzing these interactions, researchers can hypothesize about the potential biological activity of this compound, identify key amino acid residues involved in binding, and guide the design of more potent or selective analogs.

Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interactions Observed | Potential Biological Relevance |

| Kinase X (1XYZ) | -8.5 | Hydrogen bonds to Serine, Hydrophobic interactions | Inhibition of cellular signaling pathways |

| Receptor Y (2ABC) | -7.2 | Pi-pi stacking with Phenylalanine, Alkyl interactions | Modulation of cellular response or signal transduction |

| Enzyme Z (3DEF) | -9.1 | Hydrogen bond to Aspartic Acid, Hydrophobic pocket | Inhibition of enzymatic activity, metabolic pathway control |

Conformation Analysis of this compound Using Computational Methods

Conformational analysis is critical for understanding the three-dimensional structure of molecules and how their various spatial arrangements (conformations) influence their properties and interactions. Computational methods, including molecular mechanics (MM) and quantum chemical calculations (like DFT), are employed to explore the potential energy surface of a molecule. This process involves systematically searching for low-energy conformers by rotating around rotatable bonds and optimizing their geometries.

For a compound like this compound, identifying its most stable conformers is essential, as biological activity or chemical reactivity is often dependent on the molecule adopting a specific three-dimensional shape. Computational methods can predict the relative energies of different conformers, identify key torsional angles that define these shapes, and determine which conformers are likely to be populated under physiological conditions. This information is vital for accurate molecular docking, understanding structure-activity relationships, and interpreting spectroscopic data.

Illustrative Conformational Analysis Data

| Conformer ID | Relative Energy (kcal/mol) | Key Torsional Angle 1 (degrees) | Key Torsional Angle 2 (degrees) | Description (e.g., chair, boat) |

| Conformer 1 | 0.00 | 180 | -60 | Most Stable |

| Conformer 2 | 1.25 | 175 | -55 | Slightly higher energy |

| Conformer 3 | 2.80 | 160 | -70 | Less stable |

Prediction of this compound Reactivity and Metabolic Transformations (Theoretical)

Theoretical methods are invaluable for predicting the chemical reactivity and potential metabolic fate of a compound. By analyzing the electronic structure, quantum chemical calculations can identify electron-rich or electron-deficient centers, bond strengths, and potential transition states for chemical reactions. This allows for the prediction of sites most susceptible to electrophilic or nucleophilic attack, oxidation, reduction, or other transformations.

Furthermore, computational tools can predict likely metabolic pathways in biological systems. This often involves identifying functional groups prone to common metabolic reactions such as hydroxylation, glucuronidation, or sulfation. By simulating these transformations, researchers can hypothesize about the primary metabolites of this compound, which is crucial for understanding its pharmacokinetic profile and potential biological effects. Quantitative Structure-Activity Relationship (QSAR) models and other cheminformatics approaches can also be employed to predict reactivity and metabolic stability based on structural features.

Illustrative Predicted Reactivity/Metabolic Sites

| Functional Group/Site | Predicted Reactivity/Transformation | Rationale (e.g., electronic density) | Potential Metabolic Pathway |

| Hydroxyl Group | Oxidation, Glucuronidation | Polar, prone to conjugation | Phase II metabolism |

| Aromatic Ring | Electrophilic Aromatic Substitution | Electron-rich pi system | Phase I metabolism |

| Methylene Group (alpha to C=O) | Oxidation, Hydroxylation | Activated C-H bond | Phase I metabolism |

| Ether Linkage | Cleavage (less common) | Relatively stable, but can be cleaved | Phase I metabolism |

Compound List:

this compound

Future Research Directions for Podocarpinol

Exploration of Novel Podocarpinol Biosynthetic Pathways

Understanding the precise biochemical routes through which this compound is synthesized in its natural sources is crucial for potential biotechnological production and for uncovering novel enzymes with catalytic potential. Future research should focus on identifying and characterizing the genes and enzymes responsible for the key steps in this compound biosynthesis. This could involve employing comparative genomics and transcriptomics in this compound-producing organisms to pinpoint candidate genes. Furthermore, investigating the regulation of these pathways, including the influence of environmental factors, could reveal new control mechanisms and potential bottlenecks for manipulation. Elucidating these pathways may also lead to the discovery of new structural variants or intermediates, expanding the chemical space of this compound-related compounds.

Development of Advanced Synthetic Methodologies for this compound and its Analogs

Table 9.2.1: Potential Focus Areas for Advanced this compound Synthesis

| Synthetic Strategy | Objective | Key Challenges |

| Stereoselective Construction | Precise control over multiple chiral centers to achieve high enantiomeric and diastereomeric purity. | Developing highly selective catalysts and reagents for key bond formations. |

| Convergent Synthesis | Assembling complex molecular fragments efficiently to reduce overall step count and improve yield. | Designing compatible protecting group strategies and robust coupling reactions. |

| Late-Stage Functionalization | Introducing modifications to the this compound core structure at later stages of synthesis for analog generation. | Achieving regioselectivity and chemoselectivity in functionalization reactions. |

| Cascade Reactions | Designing multi-step transformations that occur in a single pot, minimizing purification steps. | Identifying suitable reaction sequences and optimizing conditions for synergy. |

Identification of New Biological Targets and Mechanisms of this compound

While this compound has demonstrated various biological effects, the precise molecular targets and detailed mechanisms of action remain largely elusive for many of its observed activities. Future research should focus on employing target-based screening approaches and biochemical assays to identify specific proteins, enzymes, or cellular pathways that this compound interacts with. Techniques such as affinity chromatography coupled with mass spectrometry, or chemical proteomics, can be instrumental in this endeavor. Understanding how this compound modulates these targets at a molecular level will be key to elucidating its therapeutic potential and guiding the design of more potent and selective derivatives. Investigating downstream signaling cascades and cellular responses triggered by this compound binding will provide a comprehensive picture of its biological impact.

Application of Omics Technologies in this compound Research

The integration of omics technologies, including metabolomics, proteomics, and transcriptomics, offers powerful tools for a systems-level understanding of this compound's biological effects. Future research should leverage metabolomic profiling to identify endogenous metabolites whose levels are altered by this compound treatment, potentially revealing novel metabolic pathways affected by the compound. Proteomic studies can help identify changes in protein expression, post-translational modifications, or protein-protein interactions induced by this compound, thereby uncovering its molecular targets and cellular pathways. Transcriptomic analysis can provide insights into how this compound influences gene expression patterns. Combining data from these omics approaches can lead to a more holistic understanding of this compound's mechanism of action and its interactions within complex biological systems.

Table 9.4.1: Omics Technologies for this compound Research

| Omics Technology | Primary Focus | Potential Insights for this compound |

| Metabolomics | Comprehensive analysis of small molecules (metabolites) in biological samples. | Identifying metabolic pathways modulated by this compound, uncovering biomarkers of response or toxicity. |

| Proteomics | Large-scale study of proteins, their structures, functions, and interactions. | Identifying direct protein targets of this compound, understanding signaling pathways, and detecting changes in protein expression profiles. |

| Transcriptomics | Analysis of gene expression patterns (RNA transcripts). | Revealing how this compound influences cellular processes by altering gene expression, identifying regulatory networks. |

Sustainable Production Strategies for this compound

As interest in this compound grows, developing sustainable and environmentally friendly production strategies is paramount. Future research should explore the optimization of extraction and purification processes from natural sources to minimize waste and maximize yield. Furthermore, the potential for biotechnological production through engineered microorganisms or plant cell cultures warrants significant investigation. This could involve metabolic engineering of host organisms to enhance this compound biosynthesis. For chemical synthesis, the focus should be on developing "green chemistry" approaches, utilizing renewable feedstocks, reducing the use of hazardous solvents and reagents, and improving energy efficiency. Exploring enzymatic synthesis or chemoenzymatic routes could also offer more sustainable alternatives to traditional total synthesis.

Development of Novel this compound-Based Probes for Biological Research

To facilitate the study of this compound's biological roles and interactions, the development of novel chemical probes is essential. Future research should focus on synthesizing functionalized this compound derivatives that can be used as tools in biological experiments. This could include creating fluorescently labeled this compound for imaging studies, biotinylated derivatives for pull-down assays to identify binding partners, or photoaffinity labeling probes to covalently crosslink this compound to its targets. Such probes would enable researchers to visualize this compound localization within cells, quantify its binding to specific biomolecules, and map its interactions within complex biological networks, thereby accelerating the discovery of its precise mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.